molecular formula C22H23Br2N3O4S B5063018 ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(N'-phenylcarbamimidoyl)sulfanylmethyl]indole-3-carboxylate;hydrobromide

ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(N'-phenylcarbamimidoyl)sulfanylmethyl]indole-3-carboxylate;hydrobromide

Cat. No.: B5063018
M. Wt: 585.3 g/mol
InChI Key: SZPXTAHSRPRICP-UHFFFAOYSA-N
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Description

Ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(N’-phenylcarbamimidoyl)sulfanylmethyl]indole-3-carboxylate;hydrobromide is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(N’-phenylcarbamimidoyl)sulfanylmethyl]indole-3-carboxylate;hydrobromide involves multiple steps. The process typically starts with the bromination of an indole derivative, followed by the introduction of the acetyloxy group. The phenylcarbamimidoyl group is then added through a nucleophilic substitution reaction. The final step involves the formation of the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine and phenylcarbamimidoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(N’-phenylcarbamimidoyl)sulfanylmethyl]indole-3-carboxylate;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole ring is known to interact with various biological receptors, potentially modulating their activity. The phenylcarbamimidoyl group may also play a role in binding to specific enzymes or proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate
  • 6-Bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid ethyl ester

Uniqueness

What sets ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(N’-phenylcarbamimidoyl)sulfanylmethyl]indole-3-carboxylate;hydrobromide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylcarbamimidoyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

ethyl 5-acetyloxy-6-bromo-1-methyl-2-[(N'-phenylcarbamimidoyl)sulfanylmethyl]indole-3-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O4S.BrH/c1-4-29-21(28)20-15-10-19(30-13(2)27)16(23)11-17(15)26(3)18(20)12-31-22(24)25-14-8-6-5-7-9-14;/h5-11H,4,12H2,1-3H3,(H2,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPXTAHSRPRICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC(=NC3=CC=CC=C3)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Br2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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